

Structural Analysis and Characterization of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-2-(2-pyridyl)ethanol dihydrochloride

Cat. No.: B1373424

[Get Quote](#)

Abstract

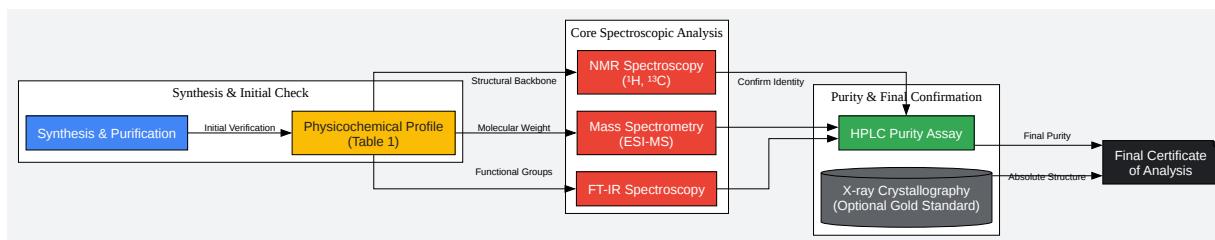
This technical guide provides a comprehensive framework for the structural analysis and characterization of **2-Amino-2-(2-pyridyl)ethanol dihydrochloride** ($C_7H_{12}Cl_2N_2O$), a versatile building block in modern pharmaceutical development.^[1] As a Senior Application Scientist, my objective is not merely to list protocols but to impart a strategic understanding of why specific analytical techniques are chosen and how their results are synergistically integrated to build an irrefutable structural profile. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, self-validating methodology for chemical characterization, ensuring scientific integrity from the bench to regulatory submission.

Introduction and Strategic Importance

2-Amino-2-(2-pyridyl)ethanol dihydrochloride is a key intermediate whose pyridine ring and amino-alcohol functionalities make it a valuable scaffold in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.^[1] Its structural integrity is paramount, as any deviation can profoundly impact downstream synthetic efficacy, biological activity, and safety profiles. The dihydrochloride salt form enhances its stability and aqueous solubility, properties that are advantageous for handling and formulation but also necessitate specific considerations during analysis.^[2]

This guide outlines a multi-technique analytical workflow. Each step is designed to provide orthogonal data, creating a self-validating system that confirms identity, purity, and structure

with the highest degree of confidence.


Physicochemical Profile

A foundational step in any characterization is the confirmation of basic physical and chemical properties. These data serve as the initial checkpoint against established specifications.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ Cl ₂ N ₂ O	[2] [3] [4]
Molecular Weight	211.09 g/mol	[4] [5] [6]
CAS Number	1187930-63-7	[4] [5]
Appearance	White to light yellow solid	[1] [3]
IUPAC Name	2-amino-2-(pyridin-2-yl)ethanol;dihydrochloride	[4]
Canonical SMILES	<chem>C1=CC=NC(=C1)C(CO)N.Cl.C</chem> 	[4]

Integrated Analytical Workflow: A Multi-Pillar Approach

The definitive characterization of a molecule, especially a pharmaceutical intermediate, cannot rely on a single technique. We employ an integrated workflow where each method provides a unique piece of the structural puzzle. The synergy between these techniques ensures a comprehensive and trustworthy analysis.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the cornerstone of structural elucidation. It provides unambiguous evidence of the carbon-hydrogen framework. For **2-Amino-2-(2-pyridyl)ethanol dihydrochloride**, ¹H and ¹³C NMR are non-negotiable as they confirm the presence and connectivity of both the pyridine ring and the ethanolamine side chain. The choice of a deuterated solvent is critical; given the dihydrochloride salt's nature, Deuterium Oxide (D₂O) is the logical choice, as it readily dissolves the compound and allows for the exchange of labile protons (OH, NH₂), which can simplify the spectrum.

Protocol: ¹H and ¹³C NMR Analysis

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of Deuterium Oxide (D₂O). Ensure complete dissolution.
- **Instrument Setup:** Utilize a 400 MHz (or higher) NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum.

- ^1H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 1-2 second relaxation delay.
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each unique carbon. A longer acquisition time will be necessary due to the lower natural abundance of ^{13}C .

Trustworthiness & Data Interpretation

The resulting spectra validate the structure by confirming the expected proton and carbon environments.

- ^1H NMR: Expect signals in the aromatic region (δ 7.5–8.5 ppm) corresponding to the four protons on the pyridine ring.^[3] The ethanolamine backbone protons will appear further upfield (δ 3.0–4.0 ppm).^[3] The integration of these signal areas must be proportional to the number of protons they represent (e.g., 1:1:1:1 for the pyridine protons). In D_2O , the OH and NH_2 protons will exchange with deuterium and their signals will disappear or be significantly broadened, which is a key diagnostic feature.
- ^{13}C NMR: The spectrum should display seven distinct signals: five for the sp^2 carbons of the pyridine ring and two for the sp^3 carbons of the ethanolamine side chain. The chemical shifts will be consistent with published data for similar structures.

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Experience: Mass spectrometry provides definitive confirmation of the compound's molecular weight. For a pre-charged, polar molecule like this dihydrochloride salt, Electrospray Ionization (ESI) is the ideal technique. It is a "soft" ionization method that minimizes fragmentation, allowing for clear observation of the molecular ion. We will operate in positive ion mode to detect the protonated free base.

Protocol: ESI-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as a 50:50 mixture of water and methanol.

- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- MS Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 50-500).
- High-Resolution MS (HRMS): For ultimate confirmation, acquire data on a high-resolution instrument (e.g., TOF or Orbitrap).

Trustworthiness & Data Interpretation

The primary goal is to identify the protonated molecular ion of the free base, $[M+H]^+$.

- Expected Ion: The free base ($C_7H_{10}N_2O$) has a monoisotopic mass of 138.0793 Da. The ESI-MS spectrum should show a prominent peak at m/z 139.0871 corresponding to $[C_7H_{11}N_2O]^+$.
- HRMS Validation: High-resolution analysis provides an exact mass measurement. A measured mass within 5 ppm of the calculated theoretical mass provides irrefutable evidence of the elemental composition, leaving no room for ambiguity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR is a rapid, cost-effective, and powerful technique for identifying the functional groups present in a molecule. For this compound, FT-IR will confirm the presence of O-H (alcohol), N-H (amine), C-O, and the characteristic vibrations of the pyridine ring. This serves as an excellent orthogonal check to the data obtained from NMR and MS.

Protocol: Solid-State FT-IR Analysis

- Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for the most straightforward analysis. Place a small amount of the solid powder directly onto the ATR crystal.
- Data Acquisition: Record the spectrum, typically from 4000 to 600 cm^{-1} . Collect a background spectrum of the clean ATR crystal first.

- Data Processing: Perform a background subtraction to obtain the final infrared spectrum of the sample.

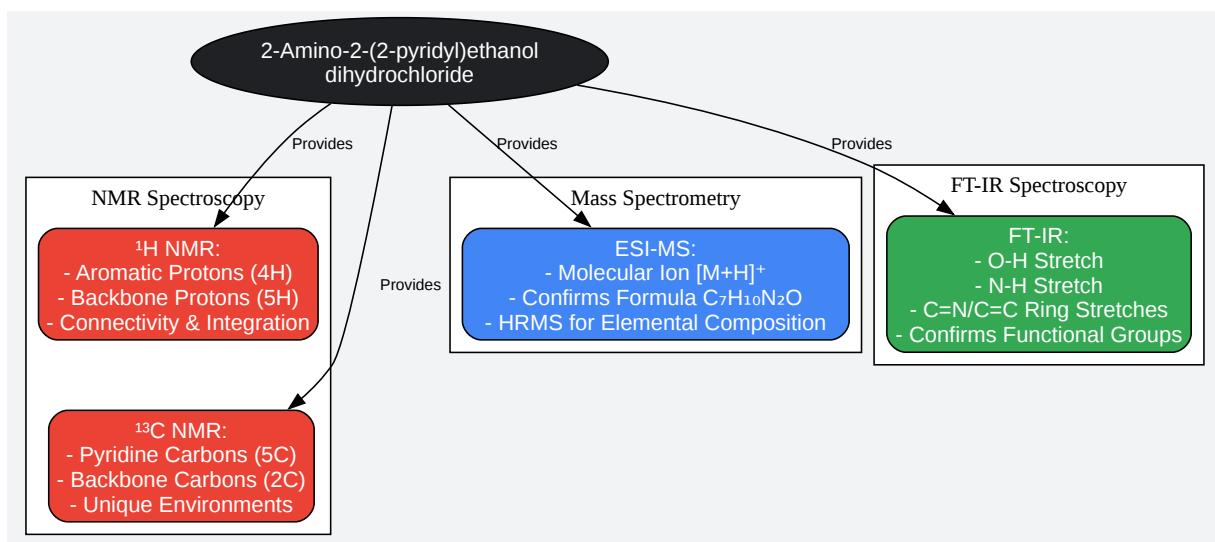
Trustworthiness & Data Interpretation

The spectrum is a unique "fingerprint." The presence of key absorption bands validates the functional group architecture of the molecule.

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200 (broad)	O-H and N-H stretching	Alcohol and Amine
3100 - 3000	Aromatic C-H stretching	Pyridine Ring
2950 - 2850	Aliphatic C-H stretching	Ethanolamine CH ₂
~1610, 1570, 1470, 1430	C=C and C=N stretching	Pyridine Ring Vibrations[7]
~1050	C-O stretching	Primary Alcohol

High-Performance Liquid Chromatography (HPLC): Purity Determination

Expertise & Experience: HPLC is the industry-standard method for quantifying the purity of pharmaceutical compounds.[8] For a polar, aromatic amine like **2-Amino-2-(2-pyridyl)ethanol dihydrochloride**, a reverse-phase C18 column provides excellent resolving power.[3][9] UV detection is ideal due to the strong chromophore of the pyridine ring.


Protocol: Reverse-Phase HPLC Purity Assay

- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic system using a buffered aqueous phase (e.g., 0.1% Trifluoroacetic Acid or Formic Acid in water) and an organic modifier (Acetonitrile or Methanol).
- Flow Rate: 1.0 mL/min.

- Detection: UV detector set to a wavelength where the pyridine ring absorbs strongly, typically around 254 nm or 260 nm.[3]
- Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of ~1 mg/mL.
- Analysis: Inject a known volume (e.g., 10 μ L) and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to all other peaks.

Trustworthiness & Data Interpretation

A high-purity sample (>98%) will exhibit a single major peak with a sharp, symmetrical shape. The retention time of this peak should be consistent across multiple injections. The absence of significant secondary peaks provides confidence in the sample's purity and the effectiveness of the synthetic purification process.

[Click to download full resolution via product page](#)

Caption: Logical relationship of structural information derived from core spectroscopic techniques.

X-ray Crystallography: The Gold Standard for Absolute Structure

Expertise & Experience: When unambiguous, three-dimensional structural proof is required, single-crystal X-ray crystallography is the definitive technique. It moves beyond connectivity to provide precise data on bond lengths, bond angles, and stereochemistry. While not a routine quality control method, it is invaluable for reference standard characterization or when stereoisomers are possible.

Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow a single crystal of high quality, typically by slow evaporation of a saturated solution.
- **Data Collection:** Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated.
- **Structure Solution & Refinement:** Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.[\[10\]](#)

Trustworthiness & Data Interpretation

The output is a 3D model of the molecule as it exists in the crystal lattice, confirming the exact spatial arrangement of every atom. This technique definitively validates the structural assignments made by NMR and other methods. The quality of the structure is assessed by statistical parameters like the R-factor, which should be low for a reliable structure.

Conclusion

The structural characterization of **2-Amino-2-(2-pyridyl)ethanol dihydrochloride** is a systematic process built on the strategic application of orthogonal analytical techniques. By integrating data from NMR, MS, FT-IR, and HPLC, we construct a comprehensive and self-validating profile of the molecule's identity, structure, and purity. This multi-faceted approach

ensures the highest level of scientific integrity, providing the confidence necessary for advancing promising compounds through the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]
- 4. 2-Amino-2-(pyridin-2-yl)ethanol-1-ol--hydrogen chloride (1/2) | C7H12Cl2N2O | CID 53407567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-2-(2-pyridyl)ethanol dihydrochloride | 1187930-63-7 | MXB93063 [biosynth.com]
- 6. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 7. chimia.ch [chimia.ch]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structural Analysis and Characterization of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1373424#2-amino-2-2-pyridyl-ethanol-dihydrochloride-structural-analysis-and-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com